molecular formula C12H10BrNO3S B8326760 (3-Bromo-quinolin-6-yloxy)-methylsulfanyl-acetic acid

(3-Bromo-quinolin-6-yloxy)-methylsulfanyl-acetic acid

Cat. No. B8326760
M. Wt: 328.18 g/mol
InChI Key: LCVGCOQRBJQFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-quinolin-6-yloxy)-methylsulfanyl-acetic acid is a useful research compound. Its molecular formula is C12H10BrNO3S and its molecular weight is 328.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-quinolin-6-yloxy)-methylsulfanyl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-quinolin-6-yloxy)-methylsulfanyl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Bromo-quinolin-6-yloxy)-methylsulfanyl-acetic acid

Molecular Formula

C12H10BrNO3S

Molecular Weight

328.18 g/mol

IUPAC Name

2-(3-bromoquinolin-6-yl)oxy-2-methylsulfanylacetic acid

InChI

InChI=1S/C12H10BrNO3S/c1-18-12(11(15)16)17-9-2-3-10-7(5-9)4-8(13)6-14-10/h2-6,12H,1H3,(H,15,16)

InChI Key

LCVGCOQRBJQFAV-UHFFFAOYSA-N

Canonical SMILES

CSC(C(=O)O)OC1=CC2=CC(=CN=C2C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3-bromo-quinolin-6-yloxy)-methylsulfanyl-acetic acid methyl ester (20 g) from Step 1, Stage 1 above in ethanol (150 ml) at R.T. a 2 M solution of sodium hydroxide in water (35.06 ml) was added. The reaction mixture was stirred at R.T. for 2 hours. The reaction mixture was poured into ice-could water (200 ml) and acidified with a 2 M solution of hydrochloric acid in water (35.06 ml). The precipitate was filtered off and washed with water to give (3-Bromo-quinolin-6-yloxy)-methylsulfanyl-acetic acid as yellowish solid (18.79 g). 1H NMR (CDCl3) δ ppm: 13.50 (1H, s br); 8.83 (1H, d); 8.59 (1H, d); 7.99 (1H, d); 7.57 (1H, dd); 7.50 (1H, d); 6.09 (1H, s); 2.17 (3H, s).
Name
(3-bromo-quinolin-6-yloxy)-methylsulfanyl-acetic acid methyl ester
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
35.06 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
35.06 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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